molecular formula C13H22FNO3 B13334882 tert-Butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate

tert-Butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B13334882
M. Wt: 259.32 g/mol
InChI Key: ZGBFBDVFORXHDO-UHFFFAOYSA-N
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Description

tert-Butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate: is a spirocyclic compound that features a unique structure with a spiro junction between a six-membered ring and a four-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a base and a solvent under controlled temperature conditions.

    Introduction of the Fluoro Group: The fluoro group is introduced via a fluorination reaction, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are used to protect reactive functional groups during the synthesis. These groups are later removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the fluoro group, using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Azides, thiols, and other substituted derivatives.

Scientific Research Applications

tert-Butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical and chemical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: It is investigated for its use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The fluoro group and the spirocyclic core play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H22FNO3

Molecular Weight

259.32 g/mol

IUPAC Name

tert-butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C13H22FNO3/c1-11(2,3)18-10(17)15-7-12(5-4-6-12)13(14,8-15)9-16/h16H,4-9H2,1-3H3

InChI Key

ZGBFBDVFORXHDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)C(C1)(CO)F

Origin of Product

United States

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